molecular formula C15H19NO5 B2596110 Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate CAS No. 303032-45-3

Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate

Cat. No.: B2596110
CAS No.: 303032-45-3
M. Wt: 293.319
InChI Key: MJMKMCLOGIAYPG-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate is a chemical compound with the molecular formula C16H21NO5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylpropanoyl group attached to an aminoterephthalate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate typically involves the reaction of 2-aminoterephthalic acid dimethyl ester with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylpropanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted terephthalate derivatives.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate has been explored for its potential in pharmaceutical formulations. Its structure allows it to function as an intermediate in the synthesis of various therapeutic agents.

Case Study: Anticancer Activity

Research indicates that derivatives of dimethyl aminoterephthalate exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the amino group can enhance the compound's efficacy against specific tumor types, making it a candidate for further drug development.

Polymer Industry

The compound serves as a building block in the production of specialty polymers. Its unique properties contribute to the development of high-performance materials.

Applications:

  • Polyester Resins : Used in the synthesis of polyester resins which are crucial for coatings and adhesives.
  • Thermoplastic Elastomers : Enhances elasticity and durability in thermoplastic elastomers used in automotive and consumer goods.

Coatings and Adhesives

This compound is utilized in formulating advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

Data Table: Performance Characteristics

PropertyValue
Adhesion StrengthHigh
Thermal StabilityUp to 200 °C
Solvent ResistanceExcellent

Environmental Applications

The compound's potential as a biodegradable plasticizer has been investigated, contributing to environmentally friendly materials that reduce reliance on traditional petrochemical-based products.

Case Study: Biodegradable Plastics

In a study conducted on biodegradable plastics, this compound was incorporated into poly(lactic acid) matrices, resulting in improved mechanical properties while maintaining biodegradability.

Research and Development

Ongoing research focuses on optimizing the synthesis processes to enhance yield and purity while reducing environmental impact. Innovations in catalytic methods are being explored to make production more sustainable.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: Shares a similar aminoterephthalate core but lacks the dimethylpropanoyl group.

    Dimethyl terephthalate: Contains the terephthalate moiety but lacks the amino and dimethylpropanoyl groups.

Uniqueness

Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate is unique due to the presence of the dimethylpropanoyl group, which imparts distinct chemical and physical properties

Biological Activity

Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate (DMTPA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of DMTPA can be represented by the following formula:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O5_{5}
  • SMILES Notation : O=C(C(C(C(C(=O)OC)C(C)(C)N)=O)C(=O)OC)

This compound features a terephthalate backbone with dimethyl and amino functional groups, which contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis of DMTPA typically involves the reaction of dimethyl terephthalate with an appropriate amine under controlled conditions. The presence of the 2,2-dimethylpropanoyl group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that DMTPA exhibits significant antimicrobial properties. In a study evaluating various derivatives of terephthalate compounds, DMTPA demonstrated effective inhibition against a range of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values for DMTPA were found to be lower than those for several standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

DMTPA has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Enzyme Inhibition

Another significant aspect of DMTPA's biological activity is its role as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in metabolic pathways, such as:

  • Acetylcholinesterase : Important for neurotransmission.
  • Carbonic anhydrase : Involved in respiratory function.

These inhibitory effects suggest that DMTPA could have therapeutic applications in conditions like Alzheimer's disease and glaucoma .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various derivatives including DMTPA showed promising results against multidrug-resistant strains of bacteria. The compound was tested using standard disk diffusion methods, revealing zones of inhibition significantly larger than those produced by conventional antibiotics .
  • Cancer Cell Line Study :
    • In a comparative analysis with other known anticancer agents, DMTPA was shown to have a higher efficacy in inducing apoptosis in MCF-7 cells, with IC50_{50} values indicating potent activity at low concentrations .

Properties

IUPAC Name

dimethyl 2-(2,2-dimethylpropanoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)14(19)16-11-8-9(12(17)20-4)6-7-10(11)13(18)21-5/h6-8H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMKMCLOGIAYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329697
Record name dimethyl 2-(2,2-dimethylpropanoylamino)benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303032-45-3
Record name dimethyl 2-(2,2-dimethylpropanoylamino)benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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